molecular formula C11H17F3O3 B14500215 3,6-Dimethyl-5-oxoheptan-3-yl trifluoroacetate CAS No. 62939-78-0

3,6-Dimethyl-5-oxoheptan-3-yl trifluoroacetate

Cat. No.: B14500215
CAS No.: 62939-78-0
M. Wt: 254.25 g/mol
InChI Key: HNXUXPUPAIDSSH-UHFFFAOYSA-N
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Description

3,6-Dimethyl-5-oxoheptan-3-yl trifluoroacetate is an organic compound with the molecular formula C11H17F3O3. It is a trifluoroacetate ester, which is a class of compounds known for their stability and reactivity. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-5-oxoheptan-3-yl trifluoroacetate typically involves the esterification of 3,6-dimethyl-5-oxoheptanoic acid with trifluoroacetic anhydride. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-5-oxoheptan-3-yl trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used to substitute the trifluoroacetate group.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

3,6-Dimethyl-5-oxoheptan-3-yl trifluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-5-oxoheptan-3-yl trifluoroacetate involves its reactivity as an ester. The trifluoroacetate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, where the compound acts as an electrophile, facilitating the formation of new bonds and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-5-oxoheptan-3-yl trifluoroacetate is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the 3,6-dimethyl-5-oxoheptan-3-yl group provides steric hindrance and electronic effects that influence its chemical behavior, making it suitable for specific applications in research and industry .

Properties

CAS No.

62939-78-0

Molecular Formula

C11H17F3O3

Molecular Weight

254.25 g/mol

IUPAC Name

(3,6-dimethyl-5-oxoheptan-3-yl) 2,2,2-trifluoroacetate

InChI

InChI=1S/C11H17F3O3/c1-5-10(4,6-8(15)7(2)3)17-9(16)11(12,13)14/h7H,5-6H2,1-4H3

InChI Key

HNXUXPUPAIDSSH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC(=O)C(C)C)OC(=O)C(F)(F)F

Origin of Product

United States

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